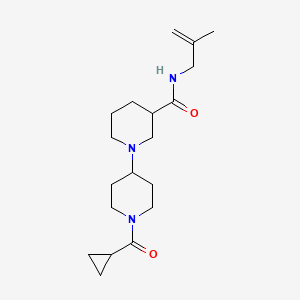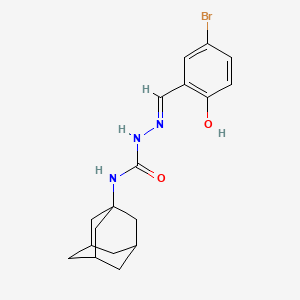![molecular formula C16H18N2O2S B6116120 N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide, commonly known as MET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of the mitochondrial respiratory chain complex I, resulting in the reduction of ATP production and the induction of oxidative stress. This leads to the activation of various signaling pathways that ultimately result in the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
MET has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of ATP production, and induction of oxidative stress. Additionally, MET has been found to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MET has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility in water is limited, which can make it challenging to work with in certain experimental settings.
Orientations Futures
The potential therapeutic applications of MET are vast, and several areas of future research are worth exploring. These include investigating the use of MET in combination with other drugs or therapies, exploring the use of MET in different disease models, and identifying the molecular targets of MET to gain a better understanding of its mechanism of action. Additionally, further research is needed to optimize the synthesis method of MET to improve its solubility and bioavailability.
Conclusion
In conclusion, MET is a synthetic compound that has shown significant potential for therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain complex I, resulting in the reduction of ATP production and the induction of oxidative stress. MET has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Future research should focus on exploring the use of MET in different disease models, identifying its molecular targets, and optimizing its synthesis method.
Méthodes De Synthèse
MET can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-2-aminoethylamine. The final step involves the reaction of the resulting intermediate with phenethylamine, resulting in the formation of MET.
Applications De Recherche Scientifique
MET has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, MET has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. MET has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, MET has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-[1-oxo-1-(1-phenylethylamino)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(13-7-4-3-5-8-13)17-15(19)12(2)18-16(20)14-9-6-10-21-14/h3-12H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRVNDJTKDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6116144.png)
![8-benzyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6116147.png)